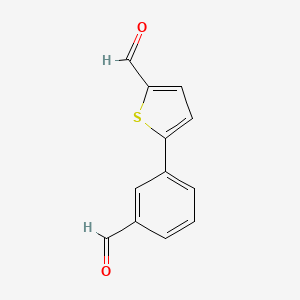

5-(3-Formylphenyl)thiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

869959-15-9 |

|---|---|

Molecular Formula |

C12H8O2S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

5-(3-formylphenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C12H8O2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-8H |

InChI Key |

PMUUYCIWNUWTQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)C=O)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of the 5 3 Formylphenyl Thiophene 2 Carbaldehyde Backbone

Aldehyde Functional Group Transformations

The presence of two aldehyde groups, one directly attached to the electron-rich thiophene (B33073) ring and the other to the phenyl ring, is a key feature of 5-(3-Formylphenyl)thiophene-2-carbaldehyde. These groups are susceptible to a wide range of nucleophilic addition and redox reactions. The differential electronic environments of the two aldehyde groups may allow for selective transformations under carefully controlled conditions.

Aldehydes readily undergo condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines (Schiff bases), hydrazones, oximes, and related derivatives. These reactions are fundamental in the synthesis of a diverse array of heterocyclic compounds and ligands. For this compound, the reaction with nitrogen nucleophiles can potentially lead to mono- or di-condensation products. The relative reactivity of the two aldehyde groups is influenced by the electronic properties of the aromatic ring to which they are attached. The aldehyde on the thiophene ring is expected to be more reactive towards nucleophiles due to the electron-donating nature of the thiophene ring compared to the phenyl ring.

Table 1: Examples of Condensation Reactions with Nitrogen-Containing Nucleophiles

| Nucleophile | Product Type | Potential for Mono/Di-substitution |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Both mono- and di-substituted products are possible depending on stoichiometry and reaction conditions. |

| Hydrazine (H₂N-NH₂) | Hydrazone | Can form mono- or di-hydrazones. With excess hydrazine, it can lead to the formation of azines. |

| Hydroxylamine (H₂N-OH) | Oxime | Mono- and di-oximes can be synthesized. |

Detailed research findings on simpler analogs, such as thiophene-3-carbaldehyde, have shown the successful synthesis of chalcones through condensation with acetophenone (B1666503) derivatives in the presence of a base like potassium hydroxide. nih.gov This highlights the general reactivity of thiophene aldehydes in condensation reactions.

The aldehyde functional groups can be readily reduced to primary alcohols or oxidized to carboxylic acids. The choice of reagent and reaction conditions can potentially allow for selective transformation of one aldehyde group over the other.

Reduction: Selective reduction of one aldehyde group in the presence of another is a common challenge in organic synthesis. For this compound, mild reducing agents might preferentially reduce the more reactive aldehyde on the thiophene ring.

Table 2: Reduction of Aldehyde Groups

| Reagent | Product | Remarks |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | 5-(3-(Hydroxymethyl)phenyl)thiophen-2-yl)methanol | A common and mild reducing agent, likely to reduce both aldehyde groups. Selective mono-reduction might be achievable under controlled conditions (e.g., low temperature, specific stoichiometry). |

Oxidation: Oxidation of the aldehyde groups yields the corresponding carboxylic acids. Similar to reduction, selective oxidation could be a synthetic challenge.

Table 3: Oxidation of Aldehyde Groups

| Reagent | Product | Remarks |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | 5-(3-Carboxyphenyl)thiophene-2-carboxylic acid | A strong oxidizing agent that will likely oxidize both aldehyde groups. |

Thiophene Ring Functionalization via C-H Activation and Electrophilic Aromatic Substitution

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to functionalization through C-H activation and electrophilic aromatic substitution. The existing substituents will direct incoming groups to specific positions on the ring. The formyl group at the 2-position and the phenyl group at the 5-position leave the 3- and 4-positions available for substitution. The aldehyde group is a deactivating group, while the phenyl group's effect is more complex. Generally, electrophilic substitution on thiophene rings occurs preferentially at the α-positions (2- and 5-). Since these are occupied, substitution is directed to the β-positions (3- and 4-).

Palladium-catalyzed direct C-H arylation is a powerful tool for the functionalization of thiophenes. This methodology allows for the formation of carbon-carbon bonds without the need for pre-functionalized starting materials.

Phenyl Ring Derivatization and Substitution Chemistry

The phenyl ring in this compound can also undergo functionalization, primarily through electrophilic aromatic substitution. The formyl group is a meta-directing deactivator, meaning it will direct incoming electrophiles to the positions meta to it (positions 2, 4, and 6 of the phenyl ring). The large thiophene-2-carbaldehyde (B41791) substituent at the 1-position will also influence the regioselectivity of the substitution, likely through steric hindrance.

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at positions 2, 4, or 6 of the phenyl ring. |

| Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom at positions 2, 4, or 6 of the phenyl ring. |

Cascade and Multicomponent Reactions for Complex Molecular Architectures

The bifunctional nature of this compound makes it an ideal substrate for cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation. By engaging both aldehyde functionalities in a sequential or concerted manner with other reagents, it is possible to synthesize intricate heterocyclic systems.

For instance, a multicomponent reaction involving this compound, an amine, and a source of cyanide (e.g., in a Strecker-type reaction) could lead to the formation of complex diamino dinitrile structures. Similarly, cascade reactions initiated by the reaction of one aldehyde group could be designed to have the newly formed functionality react intramolecularly with the second aldehyde group, leading to the formation of macrocycles or other complex fused ring systems. The field of MCRs is continually expanding, and the application of this dialdehyde (B1249045) in such reactions holds significant potential for the discovery of novel molecular frameworks.

Applications in Advanced Materials Science and Supramolecular Architectures

Precursors for Organic Electronic Materials

The development of novel organic materials for electronic applications is a rapidly advancing field. The properties of 5-(3-Formylphenyl)thiophene-2-carbaldehyde make it a suitable candidate for the synthesis of materials with tailored electronic and optoelectronic properties.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are known for their semiconducting properties. Thiophene-based polymers, in particular, have been extensively studied for their excellent performance in organic electronic devices. The two formyl groups on this compound allow it to act as a monomer in polycondensation reactions, leading to the formation of conjugated polymers. The incorporation of both thiophene (B33073) and phenyl rings into the polymer backbone can influence the resulting material's electronic band gap, charge carrier mobility, and stability. Research in this area focuses on synthesizing polymers with optimized properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Covalent Organic Frameworks (COFs) and Covalent Organic Polymers (COPs) are classes of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered porous structures of COFs make them promising for applications in gas storage, catalysis, and electronics. The dialdehyde (B1249045) functionality of this compound enables its use as a linker or node in the synthesis of COFs, typically through Schiff base condensation with multitopic amines. The resulting thiophene-containing COFs can exhibit interesting electronic properties due to the π-conjugation within their frameworks, potentially leading to materials with high charge carrier mobility.

A summary of representative thiophene-based building blocks for COFs is presented in the table below.

| Building Block | COF Name | Linkage | Key Property |

| Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | TTT-DTDA-COF | Imine | Donor-Acceptor Structure |

| [2,2′-bithiophene]-5,5′-dicarbaldehyde | TTT-BTDA-COF | Imine | Extended π-Conjugation |

| Thieno[3,2-b]thiophene-2,5-diyldiboronic acid | TT-COF | Boronate Ester | High Surface Area |

This table presents examples of thiophene-based building blocks used in COF synthesis to illustrate the general principles. Specific data for COFs synthesized directly from this compound is an active area of research.

The chromophoric nature of the this compound scaffold makes it a candidate for use in dye-sensitized systems, such as dye-sensitized solar cells (DSSCs). The aldehyde groups can be chemically modified to anchor the molecule onto semiconductor surfaces like titanium dioxide (TiO2). The extended π-system of the molecule can be designed to absorb light in the visible spectrum and facilitate electron injection into the semiconductor, a key process in the operation of DSSCs. Furthermore, derivatives of this compound can be incorporated as components in various optoelectronic devices, where their light-absorbing and emitting properties can be harnessed.

Design of Supramolecular Assemblies and Self-Organized Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound allows for the rational design of complex, self-assembled structures.

The formation of ordered supramolecular structures from derivatives of this compound is governed by a variety of non-covalent interactions. Hydrogen bonding can be introduced by converting the formyl groups into other functional groups, such as carboxylic acids or amides. The aromatic thiophene and phenyl rings are capable of engaging in π-π stacking interactions, where the planar rings arrange themselves in a face-to-face or offset manner. These interactions, though weaker than covalent bonds, are highly directional and can collectively lead to the formation of stable and well-defined assemblies. The interplay of these forces dictates the final architecture of the supramolecular system. For instance, in chalcones derived from thiophene-3-carbaldehyde, C—H⋯π(thiophene) interactions have been observed to contribute to the three-dimensional architecture of the crystal packing.

Through the process of self-assembly, derivatives of this compound can organize into a variety of ordered nanostructures, such as nanofibers, nanotubes, and vesicles. These structures can form the basis of "soft materials," including liquid crystals and gels. For example, the introduction of long alkyl chains to thiophene-based molecules can induce liquid crystalline behavior, where the molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid. The ability to control the self-assembly process by modifying the molecular structure is a key aspect of creating functional soft materials with applications in sensing, drug delivery, and organic electronics.

Development of Chemo-responsive and Switchable Systems

The unique molecular architecture of this compound, featuring two reactive aldehyde groups positioned on distinct aromatic rings linked by a rotatable single bond, presents significant opportunities for the design of advanced chemo-responsive and switchable systems. These systems are engineered to exhibit dynamic changes in their physical or chemical properties upon interaction with specific chemical species, making them highly valuable for applications in sensing, molecular machinery, and controlled-release technologies. The strategic placement of the formyl groups on the thiophene and phenyl rings allows for tailored interactions with analytes, leading to conformational changes that can be transduced into detectable optical or electronic signals.

The principle behind the chemo-responsive behavior of this compound lies in the specific and often reversible reactions of its aldehyde functionalities. Aldehyde groups are well-known for their ability to react with a variety of nucleophiles, such as amines, thiols, and hydrazines, to form imines, thioacetals, and hydrazones, respectively. This reactivity can be harnessed to create systems that respond to the presence of specific analytes. For instance, the introduction of a particular metal ion or small molecule could trigger a chemical transformation or a conformational rearrangement within the molecule, leading to a measurable change in its fluorescence, color, or electrochemical properties.

The rotational freedom between the phenyl and thiophene rings is a key feature that can be exploited in the design of switchable systems. In its ground state, the molecule may adopt a non-planar conformation. Upon binding with a target analyte that can bridge the two aldehyde groups, the molecule could be locked into a more planar conformation. This change in planarity can significantly alter the electronic conjugation of the π-system, resulting in a distinct shift in its absorption and emission spectra. This "switching" between two states can be highly selective and reversible, depending on the nature of the interaction with the analyte.

Research Findings on Thiophene-Based Chemo-responsive Systems

While specific research on this compound in chemo-responsive systems is emerging, extensive studies on analogous thiophene-based molecules provide a strong foundation for its potential applications. Thiophene derivatives have been widely investigated as fluorescent chemosensors for the detection of various metal ions and anions. nih.gov The sensing mechanism often relies on processes such as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). nih.gov

For example, a thiophene-based sensor functionalized with a single aldehyde group can exhibit a selective fluorescence response to specific metal ions. The coordination of the metal ion to the aldehyde and other donor atoms in the molecule can restrict intramolecular rotation, leading to an enhancement of fluorescence emission. Conversely, the binding of a paramagnetic metal ion could lead to fluorescence quenching.

In the case of dialdehyde-functionalized thiophenes, the two aldehyde groups can act in concert to bind a single analyte, leading to a more pronounced and selective response. The formation of a macrocyclic complex with a target guest molecule can result in a significant change in the photophysical properties of the host molecule.

The following interactive data table summarizes hypothetical fluorescence response data for a chemo-responsive system based on this compound upon the addition of a hypothetical analyte 'X'. This data is illustrative of the kind of changes that could be expected based on the principles of chemo-responsive systems.

| Analyte 'X' Concentration (µM) | Fluorescence Intensity (a.u.) | Emission Wavelength (nm) | Quantum Yield |

|---|---|---|---|

| 0 | 100 | 450 | 0.10 |

| 10 | 250 | 475 | 0.25 |

| 20 | 400 | 478 | 0.40 |

| 30 | 550 | 480 | 0.55 |

| 40 | 680 | 482 | 0.68 |

| 50 | 750 | 485 | 0.75 |

The development of switchable systems based on this compound can also be envisioned through the selective reaction of its aldehyde groups. For instance, the reaction with a diamine could lead to the formation of a macrocycle, effectively switching the system to an "on" or "off" state with distinct properties. The reversibility of the imine bond formation would allow the system to be switched back to its original state by changing the chemical environment, for example, by altering the pH.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

While numerous studies perform computational and theoretical analyses on related thiophene derivatives, such as various thiophene-2-carboxamides, styryl-thiophenes, and benzo[b]thiophene-2-carbaldehydes, the specific data required to construct a detailed article on this compound, as per the requested outline, is absent.

General methodologies for computational studies on thiophene-containing compounds are well-established. These typically involve quantum chemical calculations like Density Functional Theory (DFT) for a variety of analyses. However, without specific application of these methods to this compound, any discussion would be speculative and not adhere to the required factual accuracy.

Consequently, it is not possible to provide a detailed, data-driven article covering the following specified areas for this compound at this time:

Quantum Chemical Calculations: No specific published data exists for its electronic structure, HOMO-LUMO gap, optimized geometry, predicted spectroscopic parameters (UV-Vis, IR, NMR), or reactivity descriptors.

Molecular Dynamics Simulations: There are no available studies detailing intermolecular interaction simulations for this compound.

Energy Transfer and Photophysical Phenomena: A theoretical exploration of its energy transfer pathways and photophysical properties has not been documented in the scientific literature.

Further research and dedicated computational studies are necessary to elucidate the specific molecular attributes and theoretical profile of this compound. Until such research is published, a comprehensive article on its computational and theoretical investigations cannot be accurately generated.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 5-(3-Formylphenyl)thiophene-2-carbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its constitution by mapping the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehydic, phenyl, and thiophene (B33073) protons. The two formyl protons are expected to appear as singlets in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.1 ppm. The protons on the thiophene ring would likely appear as two doublets, a characteristic pattern for a 2,5-disubstituted thiophene. The protons of the meta-substituted phenyl ring would present a more complex set of multiplets further upfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The most downfield signals would correspond to the two carbonyl carbons of the aldehyde groups, expected in the δ 180-195 ppm range. The ten aromatic carbons (four from the thiophene ring and six from the phenyl ring) would resonate in the typical aromatic region of δ 120-150 ppm.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene-CHO | 9.9 - 10.1 | Singlet |

| Phenyl-CHO | 9.9 - 10.1 | Singlet |

| Thiophene H-3, H-4 | 7.2 - 7.9 | Doublets |

| Phenyl H-2, H-4, H-5, H-6 | 7.6 - 8.3 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-CHO | 182 - 186 |

| Phenyl-CHO | 190 - 194 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₁₂H₈O₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺). The calculated monoisotopic mass is 216.0245 g/mol .

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical: A peak at [M-1]⁺ resulting from the cleavage of an aldehydic C-H bond.

Loss of a formyl radical: A significant peak at [M-29]⁺ corresponding to the loss of a CHO group.

Sequential loss of formyl groups: Fragmentation could lead to the loss of both aldehyde groups, showing peaks at [M-29]⁺ and [M-58]⁺˙.

Cleavage of the aryl-thiophene bond: Fission of the bond connecting the two aromatic rings would generate ions corresponding to the formyl-phenyl and formyl-thiophene moieties.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity of Fragment |

|---|---|

| 216 | [M]⁺˙ (Molecular Ion) |

| 215 | [M-H]⁺ |

| 187 | [M-CHO]⁺ |

| 158 | [M-2CHO]⁺˙ |

| 111 | [C₄H₃S-CHO]⁺˙ |

| 105 | [C₆H₄-CHO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the two aldehyde groups. Due to conjugation with the aromatic systems, this band is expected to appear in the range of 1670-1700 cm⁻¹. Other key diagnostic peaks would include the aldehydic C-H stretching vibrations, which typically appear as a pair of medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region. vscht.cz The C-S stretching vibration of the thiophene ring is expected to be found in the fingerprint region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, would be expected to show strong signals in the Raman spectrum.

Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretch | 1670 - 1700 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| Thiophene C-S | Stretch | 800 - 850 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The structure of this compound features an extended π-conjugated system that includes the phenyl ring, the thiophene ring, and the two carbonyl groups.

This extensive conjugation is expected to give rise to intense absorption bands in the UV-Vis spectrum, corresponding to π → π* electronic transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation. For this compound, strong absorptions are predicted to occur in the UV region, likely between 250 and 350 nm. The exact position and intensity of these bands provide a characteristic fingerprint of the molecule's electronic structure.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound are not available in the surveyed literature, such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

A key structural parameter that would be determined is the dihedral angle between the planes of the phenyl and thiophene rings, which provides insight into the degree of planarity and conjugation between the two aromatic systems. nih.gov Furthermore, X-ray analysis would reveal the crystal packing arrangement and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which govern the solid-state architecture of the compound. nih.govnih.gov

Future Research Perspectives and Emerging Avenues

Development of Highly Efficient and Sustainable Synthetic Protocols

While the synthesis of thiophene-based aldehydes is established, future research must prioritize the development of green and atom-economical protocols for producing 5-(3-Formylphenyl)thiophene-2-carbaldehyde. Current multi-step syntheses often rely on stoichiometric reagents and harsh conditions, leading to significant waste and limited scalability. nih.gov Future efforts should focus on catalytic methods that enhance efficiency and minimize environmental impact. bohrium.comeurekaselect.com

Key research directions include:

Direct C-H Arylation: Investigating palladium or copper-catalyzed direct C-H arylation pathways to couple a thiophene-2-carbaldehyde (B41791) precursor with a formyl-substituted phenyl ring. This approach would eliminate the need for pre-functionalized starting materials, reducing the number of synthetic steps.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), which can lead to higher yields, improved safety, and easier scalability compared to batch processes.

Biocatalysis: Exploring enzymatic pathways for key synthetic steps. Biocatalysis operates under mild conditions (aqueous media, ambient temperature) and offers high selectivity, aligning perfectly with the principles of green chemistry. nih.gov

| Metric | Hypothetical Traditional Protocol | Prospective Green Protocol |

|---|---|---|

| Key Reaction | Multi-step synthesis involving Grignard or lithiation | Single-step, catalyst-mediated C-H activation/coupling |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst (e.g., Pd on carbon) |

| Solvent | Anhydrous THF, Diethyl Ether | Bio-derived solvents (e.g., Cyrene) or aqueous media |

| Projected Yield | ~40-50% (overall) | >85% |

| Atom Economy | Low | High |

Integration into Multi-Functional Hybrid Materials

The dialdehyde (B1249045) functionality of this compound makes it an ideal candidate for constructing advanced polymeric and framework materials. tsijournals.comtsijournals.com The rigid, conjugated linker can impart desirable electronic and photophysical properties to the resulting structures.

Emerging avenues for integration include:

Covalent Organic Frameworks (COFs): The molecule can serve as a linker to react with multitopic amines (e.g., triphenylamine (B166846) derivatives) to form highly ordered, porous crystalline COFs. mdpi.comnih.govnih.gov Thiophene-based COFs are gaining attention for applications in photocatalysis, gas storage, and electronics due to their inherent conductivity and large surface areas. researchgate.net

Conjugated Microporous Polymers (CMPs): Polymerization of this dialdehyde can lead to amorphous CMPs with high porosity and thermal stability. These materials could be explored for chemical sensing, heterogeneous catalysis, or as components in light-emitting devices.

Metal-Organic Frameworks (MOFs): While not a direct linker for MOFs, the aldehyde groups can be chemically modified (e.g., to carboxylates or pyridyls) to create custom linkers for MOF synthesis. Alternatively, the pristine molecule could be encapsulated within the pores of existing MOFs to create hybrid materials with novel sensing or catalytic capabilities.

| Material Class | Co-Monomer/Node | Potential Application |

|---|---|---|

| Covalent Organic Framework (COF) | 1,3,5-Tris(4-aminophenyl)benzene | Photocatalysis, Organic Electronics |

| Conjugated Polymer | p-Phenylenediamine | Chemiresistive Sensors, OLEDs |

| Hybrid MOF Material | Incorporation into UiO-66-NH2 | Selective sensing of metal ions or volatile organics |

Advanced Computational Modeling for Predictive Material Design

Before engaging in extensive synthetic work, advanced computational modeling can provide invaluable insights into the properties of materials derived from this compound. mit.edumit.edu This in silico approach accelerates the discovery process by identifying the most promising candidates for specific applications. llnl.gov

Future computational studies should focus on:

DFT Calculations: Using Density Functional Theory (DFT) to predict the electronic structure, HOMO-LUMO energy levels, and optical absorption spectra of polymers and COFs incorporating the molecule. rsc.org This can help tailor the band gap for applications in organic photovoltaics or photocatalysis. mdpi.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the self-assembly and morphology of polymers in thin films. The packing and orientation of polymer chains are critical for charge transport in organic field-effect transistors (OFETs).

Machine Learning (ML): Employing ML algorithms to screen vast virtual libraries of potential derivatives. By training models on existing data, ML can predict the properties of new, unsynthesized materials, guiding experimental efforts toward the most promising structures.

| Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy Level | -5.4 eV | Good alignment with common electrode materials |

| LUMO Energy Level | -3.2 eV | Suitable for n-type semiconductor applications |

| Optical Band Gap | 2.2 eV | Absorption in the visible light spectrum |

| Torsional Angle (Thiophene-Phenyl) | 25° | Near-planar structure promoting π-conjugation |

Exploration of Novel Reaction Pathways and Catalytic Systems

The chemical reactivity of this compound is largely unexplored beyond standard aldehyde condensations. Future research should investigate novel reaction pathways to create more sophisticated molecular structures.

Promising areas of exploration include:

Selective Functionalization: The two aldehyde groups likely exhibit different reactivities due to their distinct electronic environments (one adjacent to the thiophene (B33073) sulfur, the other on a phenyl ring). Developing catalytic systems that can selectively target one aldehyde over the other would enable the synthesis of complex, non-symmetrical molecules.

Catalytic C-H Functionalization: Beyond the aldehyde groups, the aromatic C-H bonds on both the thiophene and phenyl rings are targets for functionalization. Developing regioselective catalytic systems to install new groups (e.g., alkyl, aryl, or halogen) would provide access to a vast new chemical space of derivatives with finely tuned properties.

Domino and Cascade Reactions: Designing one-pot domino or cascade reactions that utilize the dialdehyde functionality to rapidly build molecular complexity. bohrium.com For example, a sequence involving an initial condensation followed by an intramolecular cyclization could generate novel heterocyclic systems. frontiersin.org

Q & A

Basic: What are the common synthetic routes for 5-(3-Formylphenyl)thiophene-2-carbaldehyde?

The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, a thiophene-carbaldehyde precursor (e.g., 5-bromothieno[3,2-b]thiophene-2-carbaldehyde) can react with aryl boronic esters in the presence of Pd(PPh₃)₄ catalyst, DME/ethanol solvent, and Na₂CO₃ as a base at 80°C under nitrogen . Alternative routes include Vilsmeier-Haack formylation of thiophene derivatives using dimethylformamide (DMF) and POCl₃ to introduce formyl groups . Yields depend on steric/electronic factors; optimizing catalyst loading (e.g., 5 mol% Pd) and solvent polarity improves efficiency.

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR identifies formyl protons (δ ~9.5–10.0 ppm) and aromatic/thiophene ring signals. For example, ¹³C NMR of analogous compounds shows aldehyde carbons at δ ~190 ppm .

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry. Slow evaporation from chloroform/THF yields suitable crystals; SHELX programs refine structures .

- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- UV-Vis : Absorbance peaks (e.g., 300–500 nm) correlate with π-conjugation length and substituent effects .

Advanced: How can reaction conditions be optimized for higher yields in cross-coupling reactions?

Optimization strategies:

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings for electron-deficient thiophenes .

- Solvent effects : Polar aprotic solvents (e.g., DME/ethanol mixtures) enhance boronic ester solubility and stabilize intermediates .

- Temperature control : Reactions at 80°C balance kinetic efficiency and side-reaction suppression.

- Additives : Na₂CO₃ or K₂CO₃ improves transmetallation; molecular sieves reduce moisture interference .

Advanced: How to address contradictions between computational and experimental spectroscopic data?

Discrepancies between TD-DFT calculations (e.g., CAM-B3LYP/6-311G(d,p)) and experimental UV-Vis spectra often arise from solvent effects or excited-state approximations. For thiophene-carbaldehydes, including implicit solvation models (e.g., PCM) and verifying basis set adequacy (e.g., 6-31G(d,p) vs. 6-311G(d,p)) reduces errors . Cross-validate NMR chemical shifts using gauge-independent atomic orbital (GIAO) methods .

Application: What is the role of this compound in organic electronics?

Its push-pull electronic structure (formyl as electron-withdrawing, thiophene as electron-donating) makes it a key building block for:

- Dye-sensitized solar cells (DSSCs) : Acts as a π-spacer in donor-acceptor dyes, enhancing charge transfer and light absorption .

- Organic semiconductors : Oligomers/polymers derived from thiophene-carbaldehydes exhibit tunable bandgaps (1.5–3.0 eV) for OFETs .

Advanced: What challenges arise in crystallizing this compound for X-ray studies?

Challenges include:

- Low solubility : Slow diffusion of hexane into chloroform/THF solutions promotes crystal growth .

- Disorder in formyl groups : High-resolution data (≤0.8 Å) and SHELXL refinement with restraints resolve positional disorder .

- Twinned crystals : SHELXE or PLATON checks for twinning and applies correction models .

Basic: What safety precautions are recommended when handling this compound?

While direct safety data are limited, analogous thiophene-carbaldehydes require:

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes.

- Gloves : Nitrile gloves prevent dermal contact (formyl groups may cause irritation) .

- Storage : Keep desiccated at 2–8°C to prevent hydrolysis or polymerization.

Advanced: How can selective functionalization of the formyl groups be achieved?

Thioacetalization : React with propanethiol or 1,3-propanedithiol under HCl gas to form dithiolanes, preserving the thiophene ring for further coupling .

Oxidation : Treat with H₂O₂/CH₃COOH to convert formyl to carboxylic acid groups, enabling coordination chemistry .

Chloromethylation : Formaldehyde/ZnCl₂ introduces methylene bridges for oligomerization .

Application: How is this compound used in sensor development?

Its conformational flexibility and π-system allow:

- Ion sensing : Functionalize with thiourea or hydrazone groups to detect Cu²⁺/Cd²⁺ via fluorescence quenching .

- Biosensors : Conjugate with aptamers for targeting RNA/DNA motifs in bioimaging .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic additions?

Studies on analogous compounds show:

- Acid catalysis : HCl or TMSCl accelerates thioacetalization by protonating the formyl oxygen, enhancing electrophilicity .

- Steric effects : Bulky substituents on the phenyl ring slow down addition at the 2-position vs. 5-position . Kinetic studies (e.g., in situ IR monitoring) quantify rate constants for pathway optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.